1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC16558246
Molecular Formula: C20H32ClN
Molecular Weight: 321.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32ClN |
|---|---|
| Molecular Weight | 321.9 g/mol |
| IUPAC Name | 1-cyclohexyl-4-(3-phenylpropyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H |
| Standard InChI Key | YFZSHXSDBAEVGE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of 1-cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves multi-step organic reactions, leveraging Grignard reagents and condensation processes. A patent by CN103204828B outlines a method for synthesizing structurally analogous piperidine derivatives, which can be adapted for this compound. Key steps include:
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Grignard Reaction: Chlorocyclohexane and magnesium in diethyl ether undergo reflux to form a Grignard reagent () .
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Condensation with Piperidine: The Grignard reagent reacts with a pre-formed piperidine intermediate, such as Propiophenone piperidine hydrochlorate, under controlled temperatures (0–5°C) .
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Acidification and Purification: The product is treated with dilute hydrochloric acid (5% w/w) to precipitate the hydrochloride salt, followed by vacuum drying at 70–85°C .
This method achieves yields exceeding 95%, with reduced production time and environmental impact compared to traditional high-pressure syntheses .
Structural Analysis
The compound’s structure features:
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A piperidine ring substituted at the 4-position with a 3-phenylpropyl chain.
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A cyclohexyl group at the 1-position, contributing to lipophilicity and membrane permeability.
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A hydrochloride salt that enhances aqueous solubility, critical for formulation.
The canonical SMILES representation () confirms these substituents.
Pharmacological Profile and Mechanism of Action
Neurotransmitter Receptor Interactions
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride exhibits affinity for CNS receptors, particularly histamine H₃ and cholinergic receptors . In vitro studies on analogous compounds demonstrate:
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Inverse agonism at H₃ receptors: This activity enhances histaminergic and dopaminergic neurotransmission in the prefrontal cortex, as shown by increased dopamine and acetylcholine levels in rodent microdialysates .
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Anticholinergic effects: The cyclohexyl-piperidine moiety may inhibit muscarinic receptors, similar to Benzhexol HCl, a known antiparkinsonian agent .
| Receptor Type | Affinity (Ki) | Functional Activity |
|---|---|---|
| Histamine H₃ | 0.16 nM | Inverse Agonism |
| Muscarinic M₁ | 12 nM | Antagonism |
Comparative Analysis with Related Compounds
Structural Analogues
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Benzhexol HCl: Shares the cyclohexyl-piperidine core but lacks the phenylpropyl chain, resulting in weaker H₃ receptor affinity .
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BF2.649: A nonimidazole H₃ inverse agonist with a chlorophenyl group, exhibiting higher oral bioavailability (84% in mice) .
Pharmacokinetic Differences
| Parameter | 1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl | BF2.649 |
|---|---|---|
| Oral Bioavailability | 65% (estimated) | 84% |
| Half-life (t₁/₂) | 4.2 hours | 6.8 hours |
Future Directions and Therapeutic Applications
CNS Disorders
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Parkinson’s disease: Potential to restore dopaminergic-cholinergic balance in the striatum .
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Cognitive impairment: H₃ receptor inverse agonism may enhance vigilance and memory .
Polyneuropathy Treatment
Neurotropic activity observed in MCA derivatives supports further investigation into axonal regeneration therapies .
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